4-Hydrazinylpyrimidine-5-carbonitrile
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Overview
Description
4-Hydrazinylpyrimidine-5-carbonitrile is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylpyrimidine-5-carbonitrile typically involves the reaction of hydrazine derivatives with pyrimidine-5-carbonitrile precursors. One common method includes the condensation of hydrazine hydrate with 4-chloropyrimidine-5-carbonitrile under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-5-carbonitrile oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
4-Hydrazinylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of new materials with unique electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinone-5-carbonitriles: These compounds share a similar core structure but differ in their functional groups and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their fluorescent properties and applications in optical materials.
Uniqueness
4-Hydrazinylpyrimidine-5-carbonitrile is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
4-hydrazinylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-4-2-8-3-9-5(4)10-7/h2-3H,7H2,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCUXECTYKUWCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)NN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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